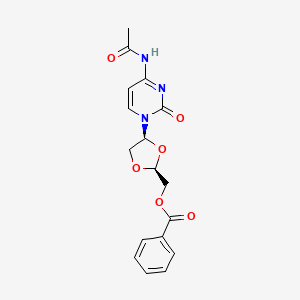

N-Acetyl 2-O-Benzyl Troxacitabine

説明

Contextualization of Nucleoside Analogues in Therapeutic Development

Nucleoside analogues are synthetic compounds that mimic the natural nucleosides used to build DNA and RNA. wikipedia.org This structural similarity allows them to interfere with the synthesis of nucleic acids, a process essential for the proliferation of cancer cells. cuni.cz By integrating into the cellular machinery, these analogues can halt the rapid division that characterizes malignant growth. wikipedia.orgazolifesciences.com

This family of drugs includes a diverse range of purine (B94841) and pyrimidine (B1678525) derivatives that have demonstrated activity against both solid tumors and hematological malignancies. cuni.cz Their development has been a dynamic interplay between discovering new compounds and deepening the understanding of their mechanisms of action, which in turn opens up possibilities for enhancing their effectiveness. cuni.cznih.gov

Overview of Troxacitabine (B1681597) as a Precursor L-Nucleoside Analogue

Troxacitabine, also known as Troxatyl, is a noteworthy L-nucleoside analogue with demonstrated antineoplastic activity. nih.govwikipedia.org It has been investigated for its potential in treating various cancers, including leukemia. nih.govdrugbank.com

Troxacitabine possesses a distinctive dioxolane structure and, crucially, an unnatural L-configuration. aacrjournals.org This is in contrast to the naturally occurring nucleosides which have a D-configuration. This unique stereochemistry is a key factor in its mechanism of action; when incorporated into a growing DNA chain during replication, the L-configuration of troxacitabine leads to the termination of DNA polymerization. nih.gov

Troxacitabine has shown potent antitumor activity in preclinical models and has been evaluated in clinical trials for human cancers. nih.gov Its primary mechanism of cytotoxicity is believed to be the incorporation of its triphosphate form into DNA, leading to chain termination. aacrjournals.org A significant advantage of troxacitabine is its resistance to cytidine (B196190) deaminase (CDA), an enzyme that can inactivate other cytosine nucleoside analogues like cytarabine (B982). drugbank.comaacrjournals.orgnih.gov This resistance allows troxacitabine to remain active in tumors with high levels of CDA, which are often resistant to other similar drugs. nih.gov

Rationale for Chemical Modification: Design and Significance of N-Acetyl 2-O-Benzyl Troxacitabine

Despite the promise of troxacitabine, challenges such as cellular uptake and drug resistance have prompted further chemical modifications. The synthesis of this compound is a direct response to these challenges, aiming to create a more effective therapeutic agent.

A primary hurdle for many nucleoside analogues is their hydrophilic nature, which necessitates specialized transporter proteins for cellular entry. cuni.czazolifesciences.com Modifying a nucleoside analogue to be more lipophilic (fat-soluble) can enhance its ability to passively diffuse across the cell membrane, potentially increasing intracellular drug concentrations. nih.gov The addition of acetyl and benzyl (B1604629) groups to the troxacitabine structure to form this compound is a prodrug strategy. Prodrugs are inactive compounds that are converted into their active form within the body. frontiersin.org This approach is designed to improve pharmacokinetic properties, including cellular uptake. nih.gov

Drug resistance is a major obstacle in cancer chemotherapy. google.com Tumors can develop resistance through various mechanisms, including reduced drug uptake, increased drug efflux, or alterations in the enzymes that activate the drug. nih.govmdpi.com Prodrug strategies, such as the one employed in the design of this compound, can help bypass some of these resistance mechanisms. By facilitating cellular entry independent of nucleoside transporters, such modifications can be effective against tumors that have developed resistance due to transporter deficiencies. nih.gov Furthermore, by altering the molecular structure, the prodrug may be less susceptible to the enzymatic deactivation that affects the parent compound. nih.gov

Structure

3D Structure

特性

分子式 |

C17H17N3O6 |

|---|---|

分子量 |

359.3 g/mol |

IUPAC名 |

[(2S,4S)-4-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-dioxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C17H17N3O6/c1-11(21)18-13-7-8-20(17(23)19-13)14-9-24-15(26-14)10-25-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15-/m0/s1 |

InChIキー |

BAODLFFHZLIRKZ-GJZGRUSLSA-N |

異性体SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CO[C@@H](O2)COC(=O)C3=CC=CC=C3 |

正規SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2COC(O2)COC(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

Synthetic Strategies and Chemical Derivatization of N Acetyl 2 O Benzyl Troxacitabine

Retrosynthetic Analysis and Key Intermediates for Troxacitabine (B1681597) Core Synthesis

Retrosynthetic analysis of N-Acetyl 2-O-Benzyl Troxacitabine begins by disconnecting the N-acetyl and 2-O-benzyl groups, leading back to the parent nucleoside, troxacitabine. Troxacitabine itself is a dioxolane nucleoside analog, and its synthesis is a key challenge. A plausible retrosynthetic pathway for the troxacitabine core involves the coupling of a protected dioxolane moiety with a cytosine base.

A common strategy for the synthesis of the dioxolane ring, as outlined in synthetic routes for troxacitabine, starts from a chiral precursor to establish the correct stereochemistry. One such approach utilizes L-menthyl dihydroxyacetate as a starting material. This undergoes a condensation reaction with glycolaldehyde (B1209225) to form a (2S,4R)-4-hydroxyl-(1,3)-dioxolane-2-carboxylic acid-L-menthol ester intermediate. Subsequent halogenation of the hydroxyl group provides a key intermediate ready for coupling with the nucleobase.

Another synthetic route described in the literature starts with L-gulose. This is converted through a series of steps including dehydration, oxidation, reduction, and protection to yield a suitable dioxolane intermediate. This intermediate is then coupled with silylated N-acetylcytosine. google.com

The key intermediates in these syntheses are typically activated dioxolane derivatives, such as a halogenated or acetylated dioxolane, and a protected cytosine, often silylated to enhance its nucleophilicity for the coupling reaction.

Table 1: Key Intermediates in Troxacitabine Synthesis

| Intermediate | Starting Material | Key Transformation | Reference |

| (2S,4R)-4-hydroxyl-(1,3)-dioxolane-2-carboxylic acid-L-menthol ester | L-menthyl dihydroxyacetate and glycolaldehyde | Condensation reaction | google.com |

| Halogenated (2S,4R)-4-hydroxyl-(1,3)-dioxolane derivative | (2S,4R)-4-hydroxyl-(1,3)-dioxolane-2-carboxylic acid-L-menthol ester | Halogenation | google.com |

| Acetylated dioxolane | L-gulose | Multi-step transformation including oxidation and decarboxylation | google.com |

| Silylated N-acetylcytosine | N-acetylcytosine | Silylation | google.comnih.gov |

Targeted Synthesis of N-Acetyl and 2-O-Benzyl Moieties

With the troxacitabine core in hand, the subsequent steps involve the selective introduction of the N-acetyl and 2-O-benzyl groups.

Acylation Methodologies for N-Acetylation

The N-acetylation of the exocyclic amine of the cytosine base is a common transformation in nucleoside chemistry. This is often performed to protect the amine during subsequent reactions or to modulate the biological activity of the compound.

Direct and selective N-acetylation of cytidine (B196190) analogs can be achieved using various acetylating agents. Acetic anhydride (B1165640) is a common and effective reagent for this purpose. The reaction is typically carried out in a suitable solvent, and the selectivity for N-acetylation over O-acetylation of the sugar hydroxyls can often be controlled by the reaction conditions, such as temperature and the use of specific catalysts or bases. In some cases, enzymatic approaches using lipases have been explored for regioselective acylation of nucleosides, although N-acylation can sometimes be a competing reaction.

Table 2: Illustrative Conditions for N-Acetylation of Cytidine Analogs

| Acetylating Agent | Solvent | Catalyst/Additive | Outcome | Reference |

| Acetic Anhydride | Pyridine | - | N-acetylation | nih.gov |

| Butyric Anhydride | Organic Solvent | Lipase | N-butanoylation observed for cytidine | google.com |

It is important to note that for troxacitabine, the exocyclic amine of the cytosine moiety would be the target for acetylation. The inherent nucleophilicity of this amine makes it susceptible to acylation.

Benzylation Protocols for 2-O-Benzylation

The regioselective benzylation of the 2'-hydroxyl group of a nucleoside is a more challenging task due to the presence of other hydroxyl groups. In the case of troxacitabine, the primary hydroxyl group at the 5'-position and the 2'-hydroxyl group are potential sites for benzylation.

Several methods have been developed for the regioselective benzylation of sugar hydroxyls. One common approach involves the use of benzyl (B1604629) bromide in the presence of a base, such as sodium hydride (NaH). The selectivity can be influenced by factors like the solvent and the presence of chelating agents. For instance, the use of crown ethers has been shown to influence the regioselectivity of benzylation reactions on sugar derivatives. nih.gov

Another powerful method for benzylation is the use of benzyl trichloroacetimidate (B1259523) under acidic catalysis. This reagent can offer good yields and may be compatible with other acid-labile protecting groups. northwestern.edu Temporary protection of other hydroxyl groups is often a necessary strategy to achieve the desired regioselectivity. For ribonucleosides, the 2',3'-diol can be temporarily protected, for example, with a boronic ester, to direct glycosylation or other modifications to the 5'-hydroxyl group. nih.gov To achieve 2'-O-benzylation specifically, a strategy involving the protection of the 5'-hydroxyl group, for instance as a silyl (B83357) ether, would likely be employed first.

Table 3: Illustrative Conditions for Benzylation of Hydroxyl Groups in Nucleoside Analogs

| Benzylating Agent | Solvent | Catalyst/Base | Outcome | Reference |

| Benzyl Bromide | Tetrahydrofuran | Sodium Hydroxide / 15-crown-5 | Regioselective benzylation | nih.gov |

| Benzyl Bromide | Dioxane/Acetonitrile (B52724)/Water | Potassium Hydroxide | Benzylation of hydroxyl groups | researchgate.net |

| Benzyl Trichloroacetimidate | Dichloromethane | Triflic Acid (catalytic) | Benzylation of hydroxyl groups | northwestern.edu |

For the synthesis of 2-O-Benzyl Troxacitabine, a plausible route would involve the initial protection of the more reactive 5'-primary hydroxyl group, followed by the benzylation of the 2'-hydroxyl group, and finally deprotection of the 5'-hydroxyl.

Stereochemical Control in this compound Synthesis

The biological activity of nucleoside analogs is highly dependent on their stereochemistry. Therefore, controlling the stereocenters in the synthesis of this compound is of paramount importance.

Preservation of L-Configuration

Troxacitabine is an L-nucleoside, which is an unnatural configuration. This L-configuration is crucial for its mechanism of action and resistance to certain metabolic pathways that degrade natural D-nucleosides. The synthesis must therefore start from a chiral pool material that possesses the correct L-configuration or employ an asymmetric synthesis that establishes it.

The synthetic routes starting from L-gulose or utilizing L-menthol as a chiral auxiliary are designed to set the desired L-configuration of the dioxolane ring early in the synthesis. google.com It is critical that all subsequent reaction steps proceed without epimerization at the chiral centers of the dioxolane core.

Diastereomeric Considerations in Synthesis

The coupling of the dioxolane moiety with the cytosine base can lead to the formation of two diastereomers (anomers), the α and β isomers. For troxacitabine, the β-anomer is the desired product. The stereochemical outcome of the glycosylation reaction is influenced by several factors, including the nature of the leaving group on the dioxolane, the catalyst used, and the reaction conditions.

In some reported syntheses of troxacitabine, the coupling reaction yields a mixture of cis and trans isomers, which then requires separation, often by chromatography. google.com The use of silylated N-acetylcytosine and a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a common method to control the stereoselectivity of the N-glycosylation step. The anchimeric assistance from a neighboring group, such as a 2'-O-acyl group in ribonucleosides, can effectively block one face of the sugar ring and direct the incoming nucleobase to the opposite face, leading to high diastereoselectivity. nih.gov In the case of dioxolane systems, the stereochemical control relies on the careful choice of reactants and conditions to favor the formation of the desired β-anomer.

Prodrug Design Principles Applied to this compound

The development of this compound is a clear application of prodrug design principles. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach is often employed to overcome limitations of the parent drug, such as poor solubility, low bioavailability, or rapid metabolism. nih.govtaylorfrancis.com

In the case of troxacitabine, a significant drawback is its hydrophilic nature, which can limit its ability to cross cell membranes and may necessitate high doses or continuous infusion. aacrjournals.org By modifying the parent compound with N-acetyl and 2-O-benzyl groups, the lipophilicity of the molecule is increased. This enhanced lipophilicity is expected to facilitate passive diffusion across cell membranes, potentially leading to improved cellular uptake and greater antitumor activity. aacrjournals.org

Research on a library of 20 different troxacitabine prodrugs has provided valuable insights into the structure-activity relationship. aacrjournals.org This study demonstrated that more lipophilic analogs of troxacitabine generally exhibit better antitumor activity profiles. aacrjournals.org Specifically, prodrugs with long, linear aliphatic chains showed significantly higher potency, with IC50 values in the nanomolar range for the most effective derivatives. aacrjournals.org Conversely, prodrugs containing a benzoyl group at the N4-position were found to be less active than the parent troxacitabine. aacrjournals.org

The N-acetyl group on the cytosine base can also influence the compound's interaction with metabolic enzymes. For instance, the N-acetylation of cytidine can protect the exocyclic amine from deamination, a common metabolic pathway for cytidine analogs that can lead to inactivation. By blocking this metabolic route, the N-acetyl group may prolong the half-life of the active compound in the body.

The 2-O-benzyl group serves primarily to increase lipophilicity. The bulky benzyl group can also sterically hinder enzymatic degradation of the dioxolane ring, further contributing to the stability of the prodrug. Once inside the target cell, it is anticipated that cellular enzymes, such as esterases and etherases, would cleave the acetyl and benzyl groups, respectively, to release the active troxacitabine.

Molecular and Cellular Mechanisms of Action of N Acetyl 2 O Benzyl Troxacitabine Preclinical Investigation

Intracellular Activation and Phosphorylation Pathways

The conversion of N-Acetyl 2-O-Benzyl Troxacitabine (B1681597) to its pharmacologically active form is a multi-step intracellular process. This process begins with the cleavage of the N-acetyl and 2-O-benzyl groups to release the parent compound, troxacitabine, which then undergoes sequential phosphorylation.

Role of Deoxycytidine Kinase (dCK) in Initial Phosphorylation

The initial and rate-limiting step in the activation of troxacitabine is its phosphorylation to troxacitabine monophosphate. This critical reaction is catalyzed by the enzyme deoxycytidine kinase (dCK). Structurally, dCK possesses a versatile active site that can accommodate unnatural L-nucleoside analogs like troxacitabine, a feature not common to all kinases. The enzyme's ability to phosphorylate both natural d-nucleosides and synthetic l-nucleosides is attributed to the flexibility of its nucleoside-binding pocket, which maintains the necessary protein-ligand interactions for catalysis regardless of the substrate's chirality.

Studies on dCK have revealed that specific amino acid residues are crucial for its broad substrate specificity. For instance, Gln97 plays a primary role in recognizing the cytosine base. The efficiency of dCK in phosphorylating troxacitabine underscores its central role in the drug's mechanism of action. Consequently, cancer cells with low levels of dCK activity may exhibit resistance to troxacitabine.

Subsequent Metabolism to Triphosphate Forms and Intracellular Accumulation

Following the initial phosphorylation by dCK, troxacitabine monophosphate is further metabolized by other cellular kinases into its diphosphate (B83284) and ultimately its triphosphate form, troxacitabine triphosphate. This triphosphate derivative is the ultimate cytotoxic agent that interferes with DNA synthesis.

The accumulation of troxacitabine triphosphate within the cell is a key determinant of its cytotoxic potential. The intracellular concentration of the active triphosphate is governed by the balance between the rate of its formation through phosphorylation and its degradation or efflux from the cell. The prolonged intracellular half-life of the triphosphate form contributes to its sustained inhibitory effect on cellular processes.

Interaction with Nucleic Acid Synthesis Machinery

The cytotoxic effects of N-Acetyl 2-O-Benzyl Troxacitabine are ultimately mediated by the interaction of its active triphosphate form with the cellular machinery responsible for DNA replication.

Inhibition of DNA Polymerases

Troxacitabine triphosphate acts as a competitive inhibitor of DNA polymerases. It mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competes for the active site of these enzymes. By binding to DNA polymerases, troxacitabine triphosphate effectively halts the process of DNA elongation, thereby inhibiting DNA replication and repair. The inhibitory potency of troxacitabine triphosphate can be quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. While specific Ki values for troxacitabine triphosphate against various DNA polymerases are a subject of ongoing research, the competitive nature of the inhibition is a well-established mechanism for this class of compounds.

Mechanism of DNA Chain Termination

Upon incorporation into a growing DNA strand by a DNA polymerase, troxacitabine triphosphate acts as a chain terminator. Troxacitabine is an L-dioxolane nucleoside analog, and its unique structure, specifically the absence of a 3'-hydroxyl group on the sugar moiety, prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate. commonorganicchemistry.comnih.gov This inability to extend the DNA chain results in the premature termination of DNA synthesis, leading to DNA fragmentation and the induction of apoptosis (programmed cell death). nih.gov This mechanism is analogous to the Sanger method of DNA sequencing, where dideoxynucleotides are used to terminate DNA chain elongation. commonorganicchemistry.comnih.gov

Cellular Transport and Permeability Characteristics

The N-acetyl and 2-O-benzyl modifications on the parent troxacitabine molecule are designed to enhance its lipophilicity. This increased lipid solubility is expected to facilitate its passage across the cell membrane, a common strategy for improving the oral bioavailability and cellular uptake of nucleoside analogs. While specific transporters for this compound have not been fully characterized, it is hypothesized that its increased lipophilicity allows for enhanced passive diffusion across the plasma membrane.

Once inside the cell, it is presumed that intracellular enzymes, such as esterases and carboxylesterases, cleave the N-acetyl and 2-O-benzyl groups to release the active troxacitabine. Studies on similar N-acetylated nucleoside prodrugs suggest that carboxylesterases play a role in this hydrolysis. The subsequent transport of the liberated troxacitabine is likely mediated by the same mechanisms as the parent compound, which is believed to primarily enter cells via passive diffusion, a characteristic that could be advantageous in tumors with low levels of nucleoside transporters.

Data Tables

Table 1: Key Enzymes in the Intracellular Activation of this compound

| Step | Enzyme | Substrate | Product | Role |

| Prodrug Cleavage | Esterases/Carboxylesterases (putative) | This compound | Troxacitabine | Release of the active nucleoside analog |

| Initial Phosphorylation | Deoxycytidine Kinase (dCK) | Troxacitabine | Troxacitabine Monophosphate | Rate-limiting activation step |

| Subsequent Phosphorylation | Nucleoside Monophosphate Kinases | Troxacitabine Monophosphate | Troxacitabine Diphosphate | Second phosphorylation step |

| Final Phosphorylation | Nucleoside Diphosphate Kinases | Troxacitabine Diphosphate | Troxacitabine Triphosphate | Formation of the active cytotoxic agent |

Table 2: Mechanistic Actions of Troxacitabine Triphosphate

| Mechanism | Target Enzyme | Effect | Consequence |

| Competitive Inhibition | DNA Polymerases | Binds to the active site, competing with dCTP | Inhibition of DNA synthesis and repair |

| DNA Chain Termination | DNA Polymerases | Incorporation into the growing DNA strand | Premature cessation of DNA elongation, leading to apoptosis |

Evaluation of Passive Diffusion Mechanisms

Preclinical studies have established that the parent compound, troxacitabine, primarily enters cells via passive diffusion. nih.gov This is a significant departure from many other deoxycytidine analogs, which rely on protein-mediated transport. The increased lipophilicity of this compound, conferred by the acetyl and benzyl (B1604629) moieties, is expected to further enhance its ability to traverse the lipid bilayer of the cell membrane without the need for a specific transporter. nih.gov This characteristic is particularly advantageous in tumors where drug uptake can be limited by the expression levels of transport proteins. The modification of troxacitabine with lipophilic aliphatic chains has been shown to increase the sensitivity of pancreatic cancer cell lines to the drug by over 100-fold, a phenomenon attributed to improved uptake and retention. nih.gov

Assessment of Nucleoside Transporter Independence or Interaction

The efficacy of many nucleoside analogs is contingent on their recognition and transport by human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs). However, troxacitabine is a poor substrate for these transporters. nih.gov Research on the five characterized human nucleoside transporters (hENT1, hENT2, hCNT1, hCNT2, and hCNT3) has shown that the uptake of troxacitabine is low and remains unaffected by the presence of nucleoside transport inhibitors. nih.gov This inherent independence from transporter-mediated entry is a key feature that is preserved and likely augmented in its N-Acetyl 2-O-Benzyl derivative. By not competing with natural nucleosides for transport, this compound is anticipated to have a distinct pharmacological profile.

Overcoming Mechanisms of Resistance to Parent Troxacitabine

A primary challenge in cancer chemotherapy is the development of drug resistance. This compound is designed to bypass some of the well-established mechanisms of resistance that affect other nucleoside analogs.

Circumvention of Nucleoside Transporter Downregulation

A common mechanism of acquired resistance to nucleoside analogs like cytarabine (B982) and gemcitabine (B846) is the downregulation of nucleoside transporters, which effectively reduces the intracellular concentration of the drug. Since troxacitabine's cellular entry is not dependent on these transporters, it maintains its activity in cells that have developed resistance to other nucleosides through this mechanism. nih.gov For instance, a nucleoside transport-deficient variant of the CCRF-CEM leukemia cell line exhibited high levels of resistance to cytarabine (1150-fold) and gemcitabine (432-fold), but only minimal resistance to troxacitabine (7-fold). nih.govaacrjournals.org This suggests that this compound would be similarly effective in tumors with diminished nucleoside transporter function.

Impact on Cytidine (B196190) Deaminase Inactivation Pathways

Cytidine deaminase (CDA) is a key enzyme in the catabolism of several deoxycytidine analogs, converting them into inactive uridine (B1682114) analogs and thus contributing to drug resistance. biorxiv.org Troxacitabine, due to its unnatural L-configuration, is resistant to inactivation by CDA. nih.gov This intrinsic resistance is a significant clinical advantage. Studies have shown that cells with increased intracellular levels of CDA, which are more resistant to the cytotoxic effects of cytarabine, remain as sensitive, if not more so, to troxacitabine. nih.gov As this compound is a prodrug that releases the active troxacitabine intracellularly, it is expected to retain this crucial ability to evade CDA-mediated inactivation. nih.gov

Data Tables

Table 1: Comparative Cytotoxicity of Troxacitabine and Other Nucleoside Analogs in Leukemia Cell Lines

| Cell Line | Troxacitabine IC₅₀ (nM) | Gemcitabine IC₅₀ (nM) | Cytarabine IC₅₀ (nM) |

| CCRF-CEM (parental) | 160 | 20 | 10 |

| CEM/dCK(-) (dCK-deficient) | Resistant | Resistant | Resistant |

| CEM/ARAC8C (transport-deficient) | 7-fold resistance | 432-fold resistance | 1150-fold resistance |

| Data sourced from Gourdeau et al. (2001). nih.govaacrjournals.org |

Table 2: Cross-Resistance Profile in a Troxacitabine-Resistant Prostate Cancer Cell Line

| Cell Line | Resistance to Troxacitabine | Cross-Resistance to Gemcitabine | Cross-Resistance to Cytarabine |

| DU145(R) | 6300-fold | 350-fold | 300-fold |

| Data sourced from Gourdeau et al. (2001). aacrjournals.org |

Structure Activity Relationship Sar Studies of N Acetyl 2 O Benzyl Troxacitabine and Analogues

Elucidation of Structural Determinants for Biological Activity

The biological activity of nucleoside analogues like troxacitabine (B1681597) is intrinsically linked to their structural features, which govern their interaction with viral or cellular enzymes. For N-Acetyl 2-O-Benzyl Troxacitabine, several structural components are critical determinants of its function. The unnatural L-configuration of the dioxolane ring is a key feature that distinguishes it from naturally occurring D-nucleosides, contributing to its mechanism of action and resistance profile.

Impact of N-Acetyl Group Modifications on Efficacy and Selectivity

The N-acetyl group plays a significant role in modulating the pharmacological properties of this compound. Modifications to this group can have a profound impact on the compound's efficacy and selectivity. The primary role of the N-acetyl group is often to enhance the compound's lipophilicity, which can improve its absorption and cellular uptake. nih.gov

Alterations to the N-acetyl group, such as replacing it with other acyl groups of varying chain lengths or electronic properties, can fine-tune the compound's metabolic stability. For instance, a bulkier acyl group might hinder enzymatic cleavage, leading to a longer half-life in the body. Conversely, a more labile group could result in faster conversion to the active compound. The nature of the N-acyl group can also influence the selectivity of the compound for target enzymes over host cellular kinases, a critical factor in minimizing off-target toxicity. Research on other N-acetylated compounds has shown that this group can be crucial for antioxidant and anti-inflammatory activities, which could be a secondary benefit in the context of certain diseases. nih.gov

| Modification of N-Acetyl Group | Potential Impact on Efficacy | Potential Impact on Selectivity |

| Increase in acyl chain length | May increase lipophilicity and cellular uptake | Could alter interaction with metabolizing enzymes, affecting selectivity |

| Introduction of electron-withdrawing groups | Could influence the rate of hydrolysis and activation | May affect binding affinity to target enzymes |

| Replacement with polar groups | May enhance aqueous solubility | Could impact transport into specific cell types |

Influence of 2-O-Benzyl Substitutions on Molecular Interactions and Prodrug Properties

The 2-O-benzyl group is a key feature of this compound, primarily serving to protect the 2'-hydroxyl group and enhance the compound's prodrug properties. This substitution significantly increases the lipophilicity of the molecule, facilitating its passage across cell membranes. Once inside the cell, this benzyl (B1604629) group is designed to be cleaved by cellular enzymes, such as carboxylesterases, to release the active N-acetyl-troxacitabine, which is then further phosphorylated.

| 2-O-Benzyl Ring Substitution | Potential Effect on Prodrug Properties | Influence on Molecular Interactions |

| Electron-donating groups (e.g., -OCH3) | May stabilize the ether linkage, slowing down activation | Can alter hydrophobic interactions within the enzyme's active site |

| Electron-withdrawing groups (e.g., -NO2) | May destabilize the ether linkage, accelerating activation | Can introduce new polar contacts, affecting binding orientation |

| Halogen substitutions (e.g., -F, -Cl) | Can modulate both electronic effects and lipophilicity | May form halogen bonds with the protein, enhancing binding affinity |

Conformational Analysis and its Relation to Biological Function and Enzyme Binding

The three-dimensional shape, or conformation, of this compound is critical to its biological activity. The flexibility of the dioxolane ring and the orientation of the nucleobase, N-acetyl, and 2-O-benzyl groups determine how the molecule fits into the active site of its target enzyme. Conformational analysis, through techniques like NMR spectroscopy and computational modeling, helps to understand the preferred shapes of the molecule in solution and in the bound state. conicet.gov.ar

The sugar pucker of the dioxolane ring, which can adopt either a North or South conformation, is particularly important. The preferred conformation can influence the positioning of the 5'-hydroxyl group for phosphorylation and the orientation of the nucleobase for base pairing. The bulky 2-O-benzyl group can also restrict the conformational freedom of the molecule, potentially pre-organizing it into a bioactive conformation. A detailed understanding of these conformational preferences is essential for designing analogues with improved binding affinity and specificity for their target enzymes. researchgate.net

Computational Approaches to SAR

Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into the structure-activity relationships of molecules like this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For this compound, docking simulations can be used to visualize how the molecule interacts with the active site of viral reverse transcriptases or polymerases. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity. By comparing the docking poses of different analogues, researchers can rationalize their observed biological activities and make predictions about the potential of new designs. This approach allows for the virtual screening of large libraries of compounds, prioritizing those with the most promising binding characteristics for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. worldscientific.comnih.gov For this compound and its analogues, QSAR models can be developed by correlating various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with their measured antiviral or anticancer potency. nih.gov

Preclinical Biological Efficacy of N Acetyl 2 O Benzyl Troxacitabine

In Vitro Antiproliferative Activity in Cancer Cell Lines

There is no available information in the searched scientific literature regarding the in vitro antiproliferative activity of N-Acetyl 2-O-Benzyl Troxacitabine (B1681597) in the following areas:

Effects on Cellular Processes in Preclinical Models

Similarly, no data could be retrieved concerning the effects of N-Acetyl 2-O-Benzyl Troxacitabine on key cellular processes in preclinical settings, including:

Efficacy Against Cancer Stem Cells in Preclinical Models

There is no specific information available in the reviewed literature regarding the efficacy of this compound against cancer stem cells in preclinical models.

However, the broader context of cancer treatment research highlights the critical role of targeting cancer stem cells (CSCs), which are a subpopulation of cells within a tumor responsible for initiation, progression, metastasis, and therapy resistance. nih.gov Preclinical research is increasingly focused on developing therapeutic strategies that can effectively eliminate CSCs. nih.gov While direct evidence for Troxacitabine's activity against CSCs is not detailed in the provided search results, its potent cytotoxic activity in various cancer models suggests a potential impact on the rapidly dividing cell populations that include cancer stem-like cells.

Comparative Preclinical Efficacy with Troxacitabine and Other Nucleoside Analogues

No direct comparative preclinical efficacy studies involving this compound have been identified. However, extensive preclinical research has been conducted on its parent compound, Troxacitabine, comparing its efficacy with other established nucleoside analogues such as cytarabine (B982) (AraC) and gemcitabine (B846).

Troxacitabine has demonstrated a broad and potent antitumor efficacy against both solid and hematological human tumor xenografts in preclinical studies. nih.gov

Comparison with Cytarabine (AraC):

In a comparative study using leukemic human tumor xenografts, Troxacitabine showed potent in vitro and in vivo activity against the HL60 promyelocyte leukemia cell line, which has high levels of cytidine (B196190) deaminase (CDA). researchgate.net In contrast, AraC was ineffective in this model in vivo. researchgate.net This suggests that Troxacitabine may be effective in tumors with high CDA activity, a common mechanism of resistance to AraC. researchgate.net In a different leukemia cell line, CCRF-CEM, which has undetectable CDA activity, both Troxacitabine and AraC showed comparable in vivo efficacy. researchgate.net

Table 1: In Vitro and In Vivo Activity of Troxacitabine vs. AraC in Leukemia Cell Lines

| Cell Line | CDA Activity | Compound | IC50 (nM) | In Vivo Efficacy (T/C %)* |

|---|---|---|---|---|

| HL60 | High | AraC | 14 | 105% |

| HL60 | High | Troxacitabine | 53 | 272% to 422% |

| CCRF-CEM | Undetectable | AraC | - | 138% to 157% |

| CCRF-CEM | Undetectable | Troxacitabine | - | 138% to 157% |

*T/C %: Treated vs. Control percentage of increased lifespan. A higher value indicates greater efficacy.

Comparison with Gemcitabine:

Preclinical studies in pancreatic cancer models have also compared Troxacitabine with gemcitabine. In xenograft models of human pancreatic cancer cell lines, Panc-1 and MIA PaCa-2, Troxacitabine demonstrated significant antitumor activity. nih.gov Specifically, in Panc-1 xenografts, Troxacitabine showed a greater reduction in tumor size compared to gemcitabine. nih.gov In MIA PaCa-2 xenografts, the activity of Troxacitabine was equivalent to that of gemcitabine. nih.gov

Further in vitro studies on four human pancreatic adenocarcinoma cell lines (AsPC-1, Capan-2, MIA PaCa-2, and Panc-1) showed that the combination of Troxacitabine and gemcitabine resulted in synergistic effects in inhibiting cell growth. nih.gov

Table 2: Comparative Efficacy of Troxacitabine and Gemcitabine in Pancreatic Cancer Xenograft Models

| Xenograft Model | Compound | Outcome |

|---|---|---|

| Panc-1 | Troxacitabine | Greater reduction in tumor size compared to Gemcitabine |

| MIA PaCa-2 | Troxacitabine | Equivalent activity to Gemcitabine |

These findings underscore the potent preclinical antitumor activity of Troxacitabine and suggest its potential as a therapeutic agent, particularly in cancers where other nucleoside analogues may be less effective due to resistance mechanisms.

Preclinical Metabolic Profile and Pharmacokinetic Insights of N Acetyl 2 O Benzyl Troxacitabine

Metabolic Transformations Beyond Intracellular Activation

N-Acetyl 2-O-Benzyl Troxacitabine (B1681597) is a prodrug of the potent anticancer agent Troxacitabine. Its design incorporates N-acetyl and 2'-O-benzyl groups, which are anticipated to modify the parent drug's physicochemical properties and pharmacokinetic profile. Beyond the requisite intracellular phosphorylation to the active triphosphate form, a key metabolic feature of this compound is the enzymatic cleavage of these protecting groups. nih.gov

The metabolic journey of N-Acetyl 2-O-Benzyl Troxacitabine likely begins with the hydrolysis of the N-acetyl and O-benzyl groups to release Troxacitabine. This process is crucial for the subsequent intracellular activation of the drug. The unnatural L-configuration of Troxacitabine renders it resistant to deamination by cytidine (B196190) deaminase, a common inactivation pathway for other nucleoside analogs. aacrjournals.orgnih.gov This intrinsic resistance is a significant metabolic advantage, potentially leading to a longer plasma half-life and increased intracellular accumulation of the active drug.

Enzymatic Hydrolysis and Derivatization Pathways in Preclinical Systems

The biotransformation of this compound is expected to be primarily mediated by hydrolytic enzymes. The N-acetyl group is likely to be removed by various amidases or deacetylases present in plasma and tissues. Similarly, the O-benzyl group is susceptible to cleavage, a reaction that can be catalyzed by cytochrome P450 enzymes, leading to the formation of Troxacitabine and a benzyl (B1604629) alcohol moiety. nih.gov

In preclinical models, the metabolism of similar benzylated nucleoside analogs, such as O6-benzyl-2'-deoxyguanosine, has been shown to involve the removal of the benzyl group. nih.gov The resulting Troxacitabine would then be available for intracellular phosphorylation. It is also conceivable that the intact prodrug undergoes some degree of systemic clearance before its conversion to the active form.

| Metabolic Step | Enzyme Class (Predicted) | Resulting Metabolite |

|---|---|---|

| N-Deacetylation | Amidases/Deacetylases | 2-O-Benzyl Troxacitabine |

| O-Debenzylation | Cytochrome P450 | N-Acetyl Troxacitabine |

| Combined Deacetylation and Debenzylation | Amidases/Deacetylases and Cytochrome P450 | Troxacitabine |

Preclinical Pharmacokinetic Characteristics in Animal Models

The pharmacokinetic profile of this compound in animal models is anticipated to be influenced by its prodrug nature. The addition of the N-acetyl and O-benzyl groups would likely increase its lipophilicity compared to the parent compound, Troxacitabine.

The increased lipophilicity of this compound may enhance its oral bioavailability and ability to cross cellular membranes via passive diffusion. nih.gov Troxacitabine itself has been noted to enter cells through passive diffusion, a characteristic that may be augmented by these chemical modifications. aacrjournals.org

Preclinical studies with the parent compound, Troxacitabine, have revealed species-dependent differences in pharmacokinetics. nih.govaacrjournals.org For instance, plasma clearance and elimination can vary significantly between murine models and primates. Following administration, the prodrug would likely undergo distribution into various tissues, where it could be metabolized to release Troxacitabine. Elimination of the parent prodrug and its metabolites is expected to occur via both renal and hepatic pathways. The primary route of excretion for unchanged Troxacitabine in humans is renal. aacrjournals.org

| Species | Plasma Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) |

|---|---|---|---|

| Mouse | Variable | Not widely reported | Higher than in humans |

| Human | ~1.5 - 2 hours | ~20 L/m² | ~10 L/h/m² |

Note: The data in this table is for the parent compound Troxacitabine and is intended to be illustrative of the type of data generated in preclinical studies. Specific values for this compound would require direct experimental determination.

Upon entry into target cells, either as the intact prodrug or as released Troxacitabine, the key event for pharmacological activity is the sequential phosphorylation to its mono-, di-, and triphosphate forms. aacrjournals.org Deoxycytidine kinase is a key enzyme in the initial phosphorylation of Troxacitabine. aacrjournals.org

Studies with radiolabeled [14C]troxacitabine in T-lymphocytes have shown higher intracellular accumulation of the phosphorylated metabolites in human cells compared to mouse cells. nih.govaacrjournals.org This differential accumulation is a critical determinant of the compound's antitumor activity. The prodrug strategy with this compound aims to enhance the delivery of Troxacitabine to tumor cells, thereby potentially increasing the intracellular concentration of the active triphosphate metabolite. The sustained release of Troxacitabine from the prodrug could lead to prolonged exposure of tumor cells to the active compound, a factor that has been shown to be important for its efficacy. nih.govaacrjournals.orgresearchgate.net

Advanced Analytical Methodologies for N Acetyl 2 O Benzyl Troxacitabine Research

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are fundamental in the analysis of N-Acetyl 2-O-Benzyl Troxacitabine (B1681597), allowing for its separation from related substances and precise quantification.

High-Performance Liquid Chromatography (HPLC) Applications for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-Acetyl 2-O-Benzyl Troxacitabine. Given its structure, which includes a polar nucleoside core and non-polar protecting groups, reversed-phase HPLC is the most common approach. While specific application notes for this compound are not widely published, methods for analogous N-acetylated compounds and nucleoside analogs provide a strong basis for its analysis. nih.govlifesciencesite.com

A typical HPLC method for a compound of this nature would involve a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for resolving the parent compound from potential impurities and degradants which may have a wide range of polarities.

Detection is commonly achieved using a UV detector, as the pyrimidine (B1678525) ring of the troxacitabine core exhibits strong absorbance in the UV region, typically around 260-280 nm. For quantitative analysis, a calibration curve is constructed using reference standards of known concentrations to ensure accuracy and precision. The validation of such an HPLC method would include assessments of linearity, accuracy, precision, specificity, and robustness to ensure reliable and reproducible results for quality control and research purposes. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Nucleoside Analogs

| Parameter | Typical Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) in Quantitative and Qualitative Analysis of Compound and Metabolites

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of this compound and its metabolites. LC-MS provides not only quantification at very low levels but also invaluable structural information.

For qualitative analysis, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, can determine the accurate mass of the parent ion, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion and generate a characteristic fragmentation pattern. nih.gov The fragmentation of N-acetylated nucleosides often involves the cleavage of the glycosidic bond, separating the nucleobase from the sugar moiety. nih.govlifesciencesite.com The presence of the N-acetyl and O-benzyl groups would lead to characteristic neutral losses and fragment ions, aiding in the structural confirmation of the molecule.

In metabolic studies, LC-MS is employed to identify and quantify metabolites in biological matrices such as plasma or urine. The metabolism of prodrugs like this compound can involve hydrolysis of the acetyl and benzyl (B1604629) groups, as well as phosphorylation of the nucleoside core. reddit.com By comparing the mass spectra of the parent compound with those of its metabolites, the sites of metabolic modification can be elucidated. nih.gov

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| Fragment Type | Description | Expected m/z |

| [M+H]⁺ | Protonated parent molecule | Calculated MW + 1 |

| [M-Acetyl]⁺ | Loss of the acetyl group | [M+H]⁺ - 42 |

| [M-Benzyl]⁺ | Loss of the benzyl group | [M+H]⁺ - 91 |

| [Base+H]⁺ | Protonated N-acetylcytosine base | Specific to base |

| [Sugar]⁺ | Benzylated sugar fragment | Specific to sugar moiety |

Spectroscopic Methods for Structural Elucidation in Research Contexts

Spectroscopic techniques are vital for the definitive structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.

¹H NMR spectroscopy would provide information on the number and environment of protons in the molecule, including characteristic signals for the aromatic protons of the benzyl group, the acetyl methyl protons, and the protons of the dioxolane sugar ring and the cytosine base. mdpi.comresearchgate.netamanote.comrsc.orgresearchgate.net ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton of the molecule. mdpi.comresearchgate.netamanote.comrsc.orgresearchgate.net The chemical shifts of the carbons in the sugar and base would be particularly informative for confirming the structure and identifying the sites of substitution.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group, the C-O stretching of the ether linkage, and the aromatic C-H and C=C stretching of the benzyl group.

Biochemical Assays for Enzyme Interaction and Cellular Metabolism Studies

Biochemical assays are crucial for understanding the biological activity of this compound, particularly its behavior as a prodrug. As a nucleoside analog, its intended mechanism of action likely involves intracellular phosphorylation to the active triphosphate form, which can then inhibit DNA synthesis.

Enzyme assays would be used to investigate the interaction of the compound with key enzymes in the nucleoside metabolic pathway. mdpi.com For instance, assays with deoxycytidine kinase would determine if this compound or its de-protected form can be phosphorylated. reddit.com Similarly, assays with esterases or other hydrolases would be used to study the rate of cleavage of the N-acetyl and O-benzyl groups, which is a critical step in its activation. nih.gov

Cellular metabolism studies, often using radiolabeled compounds, can track the uptake, metabolism, and incorporation of the drug into cellular components. reddit.com These studies can confirm whether the compound is converted to its active triphosphate form within cancer cells and provide insights into its mechanism of action and potential resistance mechanisms.

Techniques for Characterization of Stereoisomers and Impurities

The stereochemistry of this compound is critical to its biological activity, and the presence of impurities can affect its efficacy and safety. Therefore, analytical methods for their characterization are essential.

Troxacitabine has an unnatural L-configuration, and it is crucial to ensure the enantiomeric purity of this compound. Chiral HPLC is the primary technique for separating and quantifying stereoisomers. hplc.todaychromatographyonline.com This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. The selection of the appropriate CSP and mobile phase is critical for achieving good separation. chromatographyonline.comsigmaaldrich.comnih.gov

The analysis of impurities is another critical aspect of quality control. Impurities can arise from the synthesis process or from degradation of the drug substance. A validated HPLC method, as described in section 7.1.1, is typically used for the detection and quantification of impurities. nih.govnih.govyoutube.com The method must be able to separate the active pharmaceutical ingredient from all known and potential impurities. The identification of unknown impurities often requires the use of LC-MS/MS to obtain structural information.

Future Directions and Research Gaps for N Acetyl 2 O Benzyl Troxacitabine

Development of Novel Synthetic Routes and Analogues with Enhanced Properties

The synthesis of nucleoside analogues like troxacitabine (B1681597) is a multi-step process that often involves complex protection and deprotection steps. A key area of future research will be the development of more efficient and scalable synthetic routes for N-Acetyl 2-O-Benzyl Troxacitabine. Chinese patent CN103288806A describes a method for synthesizing troxacitabine that involves the coupling of a halogenated dioxolane intermediate with cytosine, followed by reduction. google.com The introduction of the N-acetyl and 2-O-benzyl groups would require additional, specific steps in this process.

Future research should focus on:

Stereoselective Synthesis: Developing methods that yield the desired stereoisomer with high purity, as the biological activity of nucleoside analogues is highly dependent on their stereochemistry.

Analogue Development: The N-acetyl and O-benzyl moieties offer opportunities for creating a library of analogues. Research should explore the impact of substituting the benzyl (B1604629) group with other aromatic or aliphatic groups, and modifying the acetyl group to fine-tune the compound's properties. This could lead to analogues with improved metabolic stability, enhanced cellular uptake, or a more favorable therapeutic index.

Deeper Exploration of Molecular Mechanisms and Potential Off-Target Interactions

The primary mechanism of action for troxacitabine involves its incorporation into DNA, leading to chain termination and inhibition of DNA synthesis. nih.gov The N-acetyl and 2-O-benzyl modifications could potentially alter this mechanism or introduce new ones.

Key research questions to address include:

Prodrug Potential: It is plausible that this compound acts as a prodrug, where the acetyl and benzyl groups are cleaved in vivo to release the active troxacitabine. nih.govfao.orgnih.gov Studies are needed to confirm this hypothesis and to identify the enzymes responsible for this conversion.

Impact on Cellular Uptake and Metabolism: The lipophilicity introduced by the benzyl group could enhance passive diffusion across cell membranes. nih.gov Research should investigate how these modifications affect the compound's interaction with nucleoside transporters and its subsequent intracellular phosphorylation, which is a critical step for activation. nih.gov

Off-Target Effects: The introduction of novel functional groups necessitates a thorough investigation of potential off-target interactions. Screening against a panel of kinases and other cellular targets will be crucial to identify any unintended activities that could lead to toxicity.

Investigation of Synergistic Effects with Other Therapeutic Agents in Preclinical Settings

Combination therapy is a cornerstone of modern oncology. Preclinical studies have demonstrated that troxacitabine can act synergistically with other chemotherapeutic agents. nih.gov For instance, combining troxacitabine with doxorubicin (B1662922) has shown synergistic effects in murine models. nih.gov

Future preclinical research on this compound should systematically evaluate its potential in combination with:

Standard-of-Care Chemotherapies: Assessing for synergistic, additive, or antagonistic effects when combined with drugs commonly used for various cancers.

Targeted Therapies: Exploring combinations with inhibitors of specific signaling pathways that are often dysregulated in cancer.

Immunotherapies: Investigating whether the compound can enhance the efficacy of immune checkpoint inhibitors or other immunomodulatory agents.

Table 1: Potential Combination Therapies for Preclinical Investigation

| Therapeutic Agent Class | Rationale for Combination with this compound |

| DNA Damaging Agents | Potential to enhance the effects of DNA-damaging drugs by inhibiting DNA repair mechanisms. |

| Antimetabolites | Possible synergistic effects by targeting different points in nucleotide metabolism. |

| Targeted Kinase Inhibitors | Potential to overcome resistance mechanisms to targeted therapies. |

| Immune Checkpoint Inhibitors | Possibility of increasing tumor cell immunogenicity and enhancing anti-tumor immune responses. |

Design and Evaluation of Advanced Delivery Systems in Preclinical Research

The physicochemical properties of this compound, particularly its likely increased lipophilicity, may present challenges for conventional formulation and delivery. Research into advanced delivery systems could significantly improve its therapeutic potential.

Areas for investigation include:

Nanoparticle Formulations: Encapsulating the compound in lipid-based or polymeric nanoparticles could improve its solubility, stability, and pharmacokinetic profile. This approach can also enable targeted delivery to tumor tissues.

Prodrug Conjugates: Conjugating the molecule to targeting ligands, such as antibodies or peptides that bind to receptors overexpressed on cancer cells, could enhance tumor-specific delivery and reduce systemic toxicity. wikipedia.org

Stimuli-Responsive Systems: Developing delivery systems that release the drug in response to specific stimuli within the tumor microenvironment (e.g., pH, enzymes) could further improve its selectivity.

Utilization of Innovative Preclinical Models for Comprehensive Efficacy Evaluation

To accurately predict the clinical potential of this compound, it is essential to move beyond traditional 2D cell culture and subcutaneous xenograft models.

Future preclinical efficacy studies should employ:

Patient-Derived Xenografts (PDXs): These models, where patient tumor tissue is implanted into immunodeficient mice, better recapitulate the heterogeneity and biology of human cancers.

Orthotopic Models: Implanting tumor cells into the corresponding organ of origin in animal models can provide more relevant information on tumor growth, invasion, and metastasis.

Humanized Mouse Models: Utilizing mice with a reconstituted human immune system will be critical for evaluating the interplay between the compound and the immune system, especially when investigating combinations with immunotherapies.

Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors can serve as a high-throughput platform for screening the efficacy of the compound and its combinations across a diverse range of tumor subtypes.

By systematically addressing these research gaps, the scientific community can build a comprehensive understanding of the therapeutic potential of this compound and pave the way for its potential clinical development.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Acetyl 2-O-Benzyl Troxacitabine for improved yield and purity?

- Methodological Answer : Utilize factorial experimental designs (e.g., full factorial or response surface methodology) to identify critical variables such as reaction temperature, solvent ratio, and catalyst concentration. For example, a full factorial design with duplicate runs and analysis via software like Minitab can isolate significant factors affecting yield and purity while excluding non-critical variables. Post-optimization, validate conditions using high-performance liquid chromatography (HPLC) to confirm product integrity .

Q. What analytical techniques are recommended for characterizing this compound in research settings?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and HPLC for purity assessment. For metabolic studies, use radiolabeled tracers to track incorporation into DNA, as demonstrated in troxacitabine research . Ensure analytical protocols are calibrated against reference standards from authoritative databases like NIST Chemistry WebBook for accuracy .

Q. How should in vitro experiments be designed to assess the compound’s mechanism of action as a DNA synthesis inhibitor?

- Methodological Answer : Employ cancer cell lines (e.g., leukemia or pancreatic models) and measure DNA incorporation via tritium-labeled troxacitabine. Use flow cytometry to analyze cell cycle arrest (e.g., S-phase blockade) and compare results to controls treated with other nucleoside analogs. Include dose-response curves to determine IC₅₀ values, ensuring replicates for statistical validity .

Advanced Research Questions

Q. What methodologies are effective in evaluating synergistic interactions between this compound and other chemotherapeutic agents?

- Methodological Answer : Use the combination index (CI) method via software like Calcusyn to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Test in vivo using xenograft models (e.g., AsPC-1 pancreatic tumors) with fixed-dose ratios of troxacitabine and partner drugs (e.g., gemcitabine). Analyze synergy mechanisms by assessing apoptosis markers (e.g., caspase-3) or DNA repair pathways (e.g., PARP activity) .

Q. How can researchers address discrepancies in pharmacokinetic (PK) data across preclinical models?

- Methodological Answer : Conduct interspecies scaling studies using allometric modeling to correlate PK parameters (e.g., clearance, volume of distribution) between rodents and non-human primates. Validate findings with physiologically based pharmacokinetic (PBPK) simulations. For bioavailability issues, investigate transporter affinity (e.g., nucleoside transporters) using competitive inhibition assays .

Q. What strategies are employed to overcome cellular resistance mechanisms to this compound in cancer cell lines?

- Methodological Answer : Profile resistant cell lines via RNA sequencing to identify upregulated efflux pumps (e.g., ABC transporters) or mutations in activation enzymes (e.g., deoxycytidine kinase). Test combination therapies with pump inhibitors (e.g., verapamil) or use CRISPR-Cas9 to knock out resistance genes. Validate in 3D spheroid models to mimic tumor microenvironments .

Data Interpretation and Statistical Approaches

Q. How should researchers analyze conflicting results in troxacitabine’s efficacy across different cancer types?

- Methodological Answer : Perform meta-regression on pooled preclinical data to identify covariates (e.g., tumor mutational burden, expression of metabolic enzymes) influencing response variability. Use hierarchical clustering to subgroup tumors by molecular profiles (e.g., KRAS status in pancreatic cancer) and re-analyze efficacy within clusters .

Q. What statistical frameworks are suitable for designing dose-escalation trials for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。